3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMYZFWAPNUGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681814 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-75-9 | |
| Record name | 3′-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve the desired purity and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often facilitated by catalysts or acidic/basic conditions.
Major Products Formed
Oxidation: Formation of 3’-methoxy-4’-oxo-biphenyl-3-carboxylic acid.
Reduction: Formation of 3’-hydroxy-4’-methoxybiphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed analysis:
Substituent Position and Electronic Effects
Notes:
- Polarity : The hydroxyl group in the target compound increases hydrophilicity compared to analogs like 4'-methoxybiphenyl-3-carboxylic acid, which lacks a hydroxyl group. This affects solubility and bioavailability.
- Acidity: The carboxylic acid (pKa ~4-5) and phenolic hydroxyl (pKa ~10) groups make the compound more acidic than methyl- or halogen-substituted analogs.
Metabolic Pathways and Stability
- Hydroxyl vs.
- Fluorine Substitution : Fluorine in 3'-fluoro-4'-methoxybiphenyl-3-carboxylic acid reduces oxidative metabolism, as seen in other fluorinated pharmaceuticals .
Biological Activity
3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid reveals a biphenyl structure characterized by two phenyl rings connected by a single bond. The presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups contributes to its reactivity and biological activity. The compound's unique structural features enhance its interaction with various biological targets, potentially influencing metabolic pathways and therapeutic applications.
Anticancer Potential
There is growing interest in the anticancer properties of biphenyl derivatives. Although specific data on 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid is sparse, its structural analogs have demonstrated the ability to inhibit cancer cell proliferation in various studies. The presence of hydroxyl and carboxylic acid groups may enhance the compound's ability to modulate signaling pathways involved in cancer progression.
Enzyme Interaction Studies
Preliminary investigations suggest that 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid may interact with enzymes involved in metabolic processes. Understanding these interactions is crucial for assessing its therapeutic potential. Current research focuses on determining binding affinities and the specific mechanisms through which this compound exerts its biological effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| 2-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | Biphenyl derivative | 0.91 |
| 2-Methoxy-5-methyl-3-nitrobenzoic acid | Aromatic carboxylic acid | 0.91 |
| 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | Biphenyl derivative | 0.98 |
| 2'-Methoxy-5'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | Biphenyl derivative | 0.91 |
The unique combination of functional groups in 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid may enhance its biological activity compared to these similar compounds.
Case Study: Antioxidant Activity
A study highlighted the antioxidant potential of phenolic compounds similar to those found in olive oil, which includes structures akin to 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid. These compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress and associated diseases such as cancer and cardiovascular disorders .
Research Findings on Bioavailability
Research on the bioavailability of phenolic compounds indicates that a significant percentage can be absorbed in the small intestine, enhancing their potential health benefits. This finding suggests that if 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid exhibits similar absorption characteristics, it could play a role in dietary interventions aimed at improving health outcomes related to oxidative stress and inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3'-hydroxy-4'-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where regioselective introduction of hydroxy and methoxy groups is critical. For example, a boronic ester derivative of the methoxy-substituted phenyl ring can be coupled with a halogenated hydroxybenzoic acid precursor under palladium catalysis. Reaction temperature (80–100°C), base (e.g., Na₂CO₃), and solvent (toluene/ethanol mixtures) significantly impact yield . Post-synthetic oxidation or demethylation steps may refine substituent positioning .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry: the hydroxy group (δ 9.8–10.2 ppm, broad singlet) and methoxy group (δ 3.8–3.9 ppm, singlet) are diagnostic. Mass spectrometry (ESI-MS) verifies molecular weight (expected [M-H]⁻ at m/z 258.27) .
Q. What solvents are optimal for solubility studies in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility. Dimethyl sulfoxide (DMSO) is preferred for stock solutions (≤10 mM), with dilution in phosphate-buffered saline (PBS) for cell-based assays. Solubility in ethanol or methanol is moderate (2–5 mg/mL at 25°C), but these solvents may interfere with enzymatic studies .
Advanced Research Questions
Q. How does the regioselective placement of hydroxy and methoxy groups affect biological activity?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal that the 3'-hydroxy group forms hydrogen bonds with target enzymes (e.g., cyclooxygenase-2), while the 4'-methoxy group enhances lipophilicity, improving membrane permeability. Compare analogues like 3'-methoxy-4'-hydroxy derivatives to assess structure-activity relationships (SAR) .
Q. What strategies mitigate contradictions in reported metabolic stability data?
- Methodological Answer : Discrepancies arise from interspecies variability in cytochrome P450 (CYP) metabolism. Use human liver microsomes (HLMs) with NADPH cofactors for in vitro stability assays. LC-MS/MS quantification of metabolites (e.g., glucuronide/sulfate conjugates) at multiple timepoints clarifies degradation pathways .
Q. How can regioselective functionalization be achieved for downstream derivatization?
- Methodological Answer : Protect the hydroxy group with tert-butyldimethylsilyl (TBS) chloride before introducing halogens (e.g., bromine at C-5 via electrophilic substitution). Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxy group. This method avoids side reactions at the methoxy position .
Q. What analytical approaches resolve co-elution issues in metabolite identification?
- Methodological Answer : Use ultra-high-performance LC (UHPLC) with a C18 column (1.7 µm particles) and tandem mass spectrometry (MS/MS). For example, distinguish 3'-methoxy-4'-hydroxy metabolites from isomers via unique fragmentation patterns (e.g., m/z 121.03 for deprotonated cinnamic acid derivatives) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for biphasic effects?
- Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) with at least 10 data points. Nonlinear regression (e.g., GraphPad Prism) models biphasic curves via a two-site binding equation. Include positive controls (e.g., indomethacin for COX inhibition) to validate assay sensitivity .
Q. What statistical methods address batch-to-batch variability in synthetic batches?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to NMR and HPLC data. Critical parameters (e.g., coupling reaction time, palladium catalyst purity) are identified as variability sources. Implement quality-by-design (QbD) frameworks for process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
